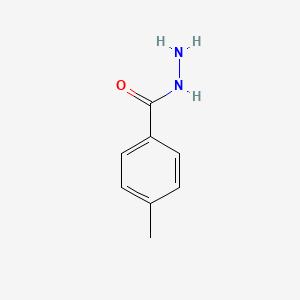

4-Méthylbenzohydrazide

Vue d'ensemble

Description

“PMID28454500-Composé-93” est un médicament à petite molécule développé par The Hamner Institutes. Il a une formule moléculaire de C8H10N2O et est connu pour ses effets inhibiteurs sur la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2) . Ce composé est d’un grand intérêt en raison de ses applications thérapeutiques potentielles dans diverses maladies, en particulier celles liées au stress oxydatif et à l’inflammation .

Applications De Recherche Scientifique

“PMID28454500-Compound-93” has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study reaction mechanisms and pathways.

Biology: Investigated for its effects on cellular pathways, particularly those related to oxidative stress.

Medicine: Explored for its potential therapeutic applications in diseases such as cancer, neurodegenerative disorders, and inflammatory conditions.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in drug discovery.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de “PMID28454500-Composé-93” implique plusieurs étapes, en commençant par la préparation de la structure de base, suivie de modifications de groupes fonctionnels. Les voies de synthèse spécifiques et les conditions réactionnelles sont propriétaires et détaillées dans des brevets et des publications scientifiques .

Méthodes de production industrielle : La production industrielle de “PMID28454500-Composé-93” implique généralement une synthèse à grande échelle utilisant des conditions réactionnelles optimisées pour assurer un rendement et une pureté élevés. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour répondre aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : “PMID28454500-Composé-93” subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Il peut également être réduit pour former des dérivés réduits.

Substitution : Le composé peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les oxydants courants incluent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont couramment utilisés dans les réactions de substitution.

Produits principaux : Les produits principaux formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des dérivés oxydés avec des atomes d’oxygène supplémentaires, tandis que la réduction peut produire des formes plus simples et hydrogénées .

4. Applications de la recherche scientifique

“PMID28454500-Composé-93” a un large éventail d’applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé modèle pour étudier les mécanismes et les voies réactionnelles.

Biologie : Étudié pour ses effets sur les voies cellulaires, en particulier celles liées au stress oxydatif.

Médecine : Exploré pour ses applications thérapeutiques potentielles dans des maladies telles que le cancer, les maladies neurodégénératives et les affections inflammatoires.

Mécanisme D'action

Le mécanisme d’action de “PMID28454500-Composé-93” implique ses effets inhibiteurs sur la voie du facteur 2 apparenté au facteur érythroïde nucléaire 2 (Nrf2). Cette voie joue un rôle crucial dans la régulation du stress oxydatif et de l’inflammation. En inhibant Nrf2, le composé peut moduler l’expression des gènes impliqués dans la défense antioxydante et les réponses inflammatoires . Les cibles moléculaires et les voies impliquées comprennent la liaison du composé à des sites spécifiques sur la protéine Nrf2, conduisant à son inhibition et aux effets en aval subséquents .

Comparaison Avec Des Composés Similaires

“PMID28454500-Composé-93” est unique dans ses effets inhibiteurs spécifiques sur la voie Nrf2. Les composés similaires incluent :

Omaveloxolone : Un autre inhibiteur de Nrf2 utilisé dans le traitement de l’ataxie de Friedreich.

ABT-RTA-408 : Étudié pour son potentiel dans le traitement du cancer du poumon non à petites cellules.

CXA10 : Exploré pour ses effets sur l’hypertension artérielle pulmonaire.

Ces composés partagent des mécanismes d’action similaires mais diffèrent dans leurs structures chimiques spécifiques et leurs applications thérapeutiques, soulignant l’unicité de "PMID28454500-Composé-93" .

Activité Biologique

4-Methylbenzohydrazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of 4-methylbenzohydrazide, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of 4-Methylbenzohydrazide

4-Methylbenzohydrazide is a hydrazine derivative that can be synthesized through various methods, including the condensation of 4-methylbenzoic acid with hydrazine. Its structure allows it to form Schiff bases, which are known for their versatile biological activities. The compound has been studied for its potential as an mTOR inhibitor and its effects on various cancer cell lines.

Research indicates that 4-methylbenzohydrazide and its derivatives can act through multiple pathways:

- mTOR Inhibition : A study highlighted the ability of certain derivatives of 4-methylbenzohydrazide to inhibit the mTOR (mechanistic target of rapamycin) pathway, which is crucial for cell growth and proliferation. Specifically, compound 7c demonstrated significant inhibitory activity against mTOR and induced autophagic cell death in triple-negative breast cancer (TNBC) cell lines such as MDA-MB-231 and MDA-MB-468 .

- Antibacterial Activity : Various studies have reported that compounds derived from 4-methylbenzohydrazide exhibit antibacterial properties against strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The presence of substituents like bromine in the benzene rings has been shown to enhance antibacterial activity .

- Antifungal and Anti-inflammatory Properties : Some derivatives also demonstrate antifungal and anti-inflammatory effects, making them candidates for treating infections and inflammatory conditions .

Case Studies

- mTOR Inhibition in Cancer Therapy :

-

Antibacterial Efficacy :

- A series of hydrazone compounds derived from 4-methylbenzohydrazide were synthesized and tested for antibacterial activity. The results indicated moderate minimum inhibitory concentrations (MICs) against several bacterial strains, with some compounds showing enhanced activity due to halogen substitutions .

- Anti-glycation Potential :

Table 1: Biological Activities of 4-Methylbenzohydrazide Derivatives

Propriétés

IUPAC Name |

4-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-6-2-4-7(5-3-6)8(11)10-9/h2-5H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFVZXOPRXMVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30189756 | |

| Record name | p-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3619-22-5 | |

| Record name | 4-Methylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3619-22-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | p-Toluohydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003619225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | p-Toluoylhydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61567 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | p-Toluohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30189756 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-toluohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.742 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | P-TOLUOHYDRAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M48968U0YD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methylbenzohydrazide?

A1: The molecular formula of 4-Methylbenzohydrazide is C8H10N2O, and its molecular weight is 150.176 g/mol.

Q2: What are the common spectroscopic techniques used to characterize 4-Methylbenzohydrazide derivatives?

A2: Researchers frequently employ techniques like Fourier-transform infrared spectroscopy (FTIR), 1H-NMR, 13C-NMR spectroscopy, and mass spectrometry to characterize these compounds. [, , , , ]

Q3: How are 4-Methylbenzohydrazide derivatives typically synthesized?

A3: A common synthesis route involves reacting 4-Methylbenzohydrazide with various aldehydes or ketones to form hydrazone derivatives. [, , , , , , , , , , , , , , , , ] These reactions often utilize mild conditions and are generally high-yielding.

Q4: What are the primary biological activities reported for 4-Methylbenzohydrazide derivatives?

A4: Research indicates potential antibacterial [, , , ], anticancer [, ], and urease inhibitory [, ] activities.

Q5: How does the structure of 4-Methylbenzohydrazide derivatives influence their antibacterial activity?

A5: Studies show that incorporating specific substituents, such as bromine, into the benzene ring of the hydrazone derivatives can enhance antibacterial activity against strains like Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. []

Q6: What structural features contribute to the anticancer potential of some 4-Methylbenzohydrazide derivatives?

A6: The presence of maleimide-succinimide moieties in certain 4-Methylbenzohydrazide derivatives has been linked to increased cytotoxicity against breast cancer cells (MCF-7). []

Q7: Can you elaborate on the urease inhibitory activity of 4-Methylbenzohydrazide derivatives?

A7: Specific derivatives, particularly those complexed with oxidovanadium(V) and incorporating benzohydroxamate ligands, have demonstrated notable urease inhibition properties. []

Q8: How is computational chemistry employed in research related to 4-Methylbenzohydrazide derivatives?

A8: Researchers utilize molecular docking studies to predict the binding affinities and interactions of these compounds with target proteins, such as AKT1 and CDK2, which are relevant in cancer development. [] Additionally, density functional theory (DFT) calculations help understand the electronic properties and reactivity of these molecules. []

Q9: Are there any established QSAR models for predicting the activity of 4-Methylbenzohydrazide derivatives?

A9: While specific QSAR models may not be extensively documented, structure-activity relationship studies highlight the impact of substituents on biological activity, guiding the design of new derivatives with potentially improved efficacy. [, , ]

Q10: What is the significance of determining the crystal structures of 4-Methylbenzohydrazide derivatives?

A10: Crystal structure analysis through single-crystal X-ray diffraction provides detailed information about the three-dimensional arrangement of atoms within the molecule, including bond lengths, bond angles, and dihedral angles. [, , , , , , , , , , , , , , , ] This information is crucial for understanding molecular recognition, intermolecular interactions, and the influence of structural features on biological activity.

Q11: What types of intermolecular interactions are commonly observed in crystal structures of 4-Methylbenzohydrazide derivatives?

A11: Crystal structures often reveal the presence of hydrogen bonds, including N—H⋯O and O—H⋯O interactions, as well as π···π stacking interactions between aromatic rings. [, , , , , , , , , , , , , , ] These interactions contribute to the stability and packing arrangements within the crystal lattice.

Q12: What is the significance of metal complexation with 4-Methylbenzohydrazide derivatives?

A12: 4-Methylbenzohydrazide derivatives can act as ligands, coordinating with metal ions like oxidovanadium(V), dioxomolybdenum(VI), and copper(II). [, , , , , ] These metal complexes often exhibit enhanced biological activities and catalytic properties compared to the free ligands.

Q13: What are the catalytic applications of 4-Methylbenzohydrazide-derived metal complexes?

A13: Metal complexes, particularly those containing oxidovanadium(V) or dioxomolybdenum(VI), have been investigated as catalysts for olefin epoxidation reactions. [, , ] These reactions are important for synthesizing valuable epoxides, which serve as intermediates in the production of various chemicals and materials.

Q14: Are there any specific examples of 4-Methylbenzohydrazide-derived complexes used in catalysis?

A14: Oxidovanadium(V) complexes derived from 4-Methylbenzohydrazide and acetohydroxamate ligands have been reported as effective catalysts for the epoxidation of olefins like cyclohexene. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.